4-Methylbenzoylmalononitrile
Overview
Description
4-Methylbenzoylmalononitrile is an organic compound characterized by the presence of a benzoyl group substituted with a methyl group and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzoylmalononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as hydrotalcites, can enhance the efficiency of the reaction and reduce the environmental impact by minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzoylmalononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylbenzoylmalononitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the synthesis of potential drug candidates.
Medicine: Research into its derivatives has shown promise in developing treatments for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism by which 4-Methylbenzoylmalononitrile exerts its effects is primarily through its reactivity with various biological targets. The nitrile groups can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The specific pathways and molecular targets involved depend on the particular application and the structure of the derivative being studied .
Comparison with Similar Compounds
Benzoylmalononitrile: Lacks the methyl group, resulting in different reactivity and applications.
4-Methylbenzaldehyde: Shares the methyl-substituted benzene ring but lacks the nitrile groups, leading to different chemical behavior.
Malononitrile: Contains two nitrile groups but lacks the benzoyl and methyl groups, making it a simpler and more reactive compound.
Uniqueness: 4-Methylbenzoylmalononitrile is unique due to the combination of its benzoyl, methyl, and nitrile groups, which confer specific reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds with diverse applications .
Properties
IUPAC Name |
2-(4-methylbenzoyl)propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11(14)10(6-12)7-13/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGUXCOLDRHVOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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